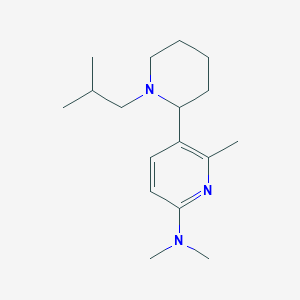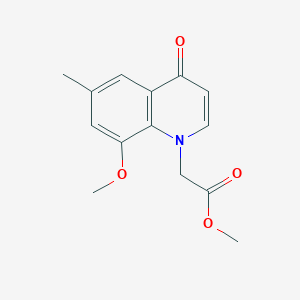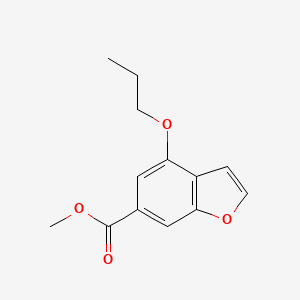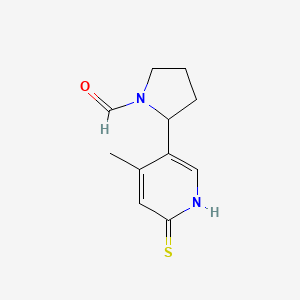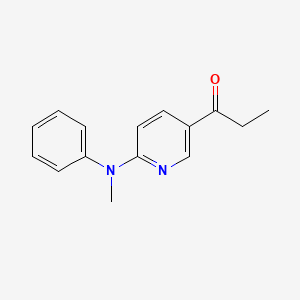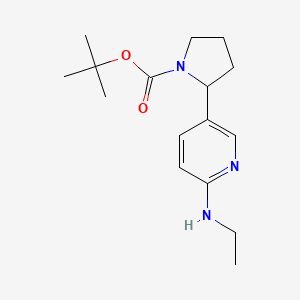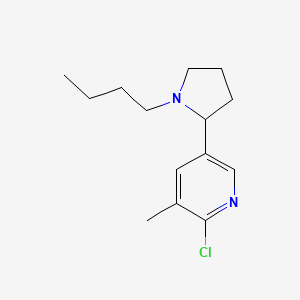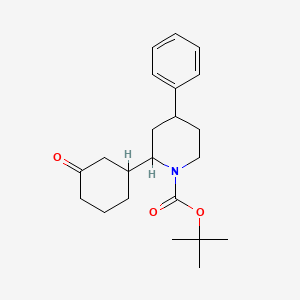
Piperazin-1-yl(1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-1-yl(1H-pyrazol-3-yl)methanone is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of both piperazine and pyrazole rings in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(1H-pyrazol-3-yl)methanone typically involves the reaction of piperazine with pyrazole derivatives under specific conditions. One common method includes the cyclization of phenylhydrazine with ethyl acetoacetate, followed by chlorination and subsequent substitution reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperatures, and efficient purification techniques. The method described in patents involves the use of phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chlorination, and deacetalization .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazin-1-yl(1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of Piperazin-1-yl(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness: Piperazin-1-yl(1H-pyrazol-3-yl)methanone stands out due to its dual functionality, combining the properties of both piperazine and pyrazole rings. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H12N4O |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
piperazin-1-yl(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c13-8(7-1-2-10-11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11) |
InChI-Schlüssel |
KMDHKFWEYSQNFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)
